N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10(18)17(9-12-4-3-7-20-12)15-16-13-8-11(19-2)5-6-14(13)21-15/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTASUGIESPMDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan moiety and a methoxy-substituted benzothiazole, which contribute to its diverse interactions within biological systems. The molecular formula of this compound is .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, in studies involving various heterocyclic compounds, several derivatives showed promising growth inhibition against human cancer cell lines. One study reported growth inhibition (GI50) values ranging from 0.20 to 2.58 µM for certain analogs, indicating potent anticancer effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria and fungi. Thiazole derivatives have been known to exhibit activity against various pathogens, and it is hypothesized that the presence of the furan and methoxy groups may enhance this activity through synergistic mechanisms.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Compounds with similar thiazole structures have shown efficacy in inhibiting urease and xanthine oxidase, which are critical in various biochemical pathways related to metabolic disorders . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly enhance inhibitory potency.
Case Studies and Research Findings
- Antimalarial Activity : A series of thiazole derivatives were synthesized and tested for their antimalarial activity against Plasmodium falciparum. The results indicated that certain modifications led to high potency with low cytotoxicity in mammalian cell lines .
- Leishmanicidal Activity : Hybrid compounds incorporating thiazole structures were evaluated for their activity against Leishmania species. Notably, some derivatives demonstrated significant leishmanicidal effects while showing low toxicity towards mammalian cells, suggesting a promising avenue for antileishmaniasis drug development .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to this compound could induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death via intrinsic signaling cascades .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide with similar benzothiazole-acetamide derivatives:
Key Observations :
- Solubility : The furan-containing compound exhibits higher aqueous solubility than halogenated derivatives (e.g., 4c), likely due to reduced hydrophobicity .
- Melting Points : Methoxy-substituted benzothiazoles (e.g., 4k) generally have lower melting points (~240–260°C) compared to piperazine-linked analogs (e.g., 13: 289–290°C), reflecting differences in crystallinity and intermolecular interactions .
Enzyme Inhibition
- MAO-B and BChE Inhibition: Compounds like 4k (IC₅₀ ~0.028 µM for MAO-A) demonstrate that methoxy groups on benzothiazole enhance selectivity for monoamine oxidases (MAOs) and cholinesterases (BChE) .
- Antimicrobial Targets : Piperazine-linked thiazoles (e.g., 13–18) show matrix metalloproteinase (MMP) inhibition, critical in inflammation . The furan group’s electron-rich structure may alter binding kinetics compared to phenylpiperazine moieties.
Antitubercular and Cytotoxicity
Pharmacokinetic and Toxicity Considerations
- Furan vs.
- Polarity and Bioavailability : The furan analog’s solubility advantage may improve oral bioavailability compared to chlorinated/brominated derivatives, which require formulation optimization for delivery .
Q & A
Q. Advanced
- Standardize assay protocols : Use identical cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) .
- Validate target engagement : Employ CETSA (cellular thermal shift assay) to confirm binding to purported targets .
- Address solubility issues : Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability .
How can reaction pathways be optimized for scalable synthesis without compromising yield?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (4 h → 30 min) and improves yield (65% → 82%) for thiazole intermediates .
- Flow chemistry : Continuous-flow systems enhance reproducibility in acetylation steps (RSD <2%) .
- Catalyst screening : Immobilized lipases (e.g., CAL-B) enable greener amide bond formation (TON >500) .
What analytical approaches resolve discrepancies in reported spectral data (e.g., conflicting NMR shifts)?
Q. Advanced
- Variable-temperature NMR : Identifies dynamic effects (e.g., rotational barriers in acetamide groups) causing signal splitting .
- Isotopic labeling : -labeling clarifies nitrogen environments in the thiazole ring .
- Comparative DFT calculations : Gaussian09 simulations predict chemical shifts (RMSD <1 ppm vs. experimental) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
